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molecular formula C10H9ClN2O2 B1388421 ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 800401-62-1

ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1388421
M. Wt: 224.64 g/mol
InChI Key: LMNLVPXIXMUABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405210B2

Procedure details

To a solution of 3-(2-chloro-5-nitropyridin-6-yl)-2-oxopropionic acid ethyl ester (Preparation 4, 1.53 g, 5.6 mmol) in THF (65 mL) and ethanol (30 mL) was added saturated aqueous ammonium chloride solution (30 mL) and the suspension was vigorously stirred at rt. Iron powder (1.95 g, 34.8 mmol) was added portionwise and the mixture was heated under reflux for 2 h then allowed to cool prior to filtration through a celite plug, and washed through with warm THF. The mixture was concentrated under reduced pressure to give an aqueous suspension, which was filtered through a sinter, washing with water. The wet solid was washed with methanol and dried. The residue was adsorbed onto silica gel and purified via flash chromatography eluting with ethyl acetate/hexane (1:19) to give the title compound as a white solid. δH (CD3OD): 1.42 (3H, t, 7.03 Hz), 4.42 (2H, q, 7.32 Hz), 7.15 (1H, s), 7.30 (1H, d, 8.79 Hz), 7.89 (1H, d, 8.35 Hz); m/z (ES+)=225.03 [M+H]+; RT=3.32 min.
Name
3-(2-chloro-5-nitropyridin-6-yl)-2-oxopropionic acid ethyl ester
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.95 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[C:5](=O)[CH2:6][C:7]1[N:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[N+:14]([O-])=O)[CH3:2].[Cl-].[NH4+]>C1COCC1.C(O)C.[Fe]>[CH2:1]([O:3][C:4]([C:5]1[NH:14][C:8]2[C:7](=[N:12][C:11]([Cl:13])=[CH:10][CH:9]=2)[CH:6]=1)=[O:18])[CH3:2] |f:1.2|

Inputs

Step One
Name
3-(2-chloro-5-nitropyridin-6-yl)-2-oxopropionic acid ethyl ester
Quantity
1.53 g
Type
reactant
Smiles
C(C)OC(C(CC1=C(C=CC(=N1)Cl)[N+](=O)[O-])=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.95 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was vigorously stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
to filtration through a celite plug
WASH
Type
WASH
Details
washed through with warm THF
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an aqueous suspension, which
FILTRATION
Type
FILTRATION
Details
was filtered through a sinter
WASH
Type
WASH
Details
washing with water
WASH
Type
WASH
Details
The wet solid was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (1:19)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=NC(=CC=C2N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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